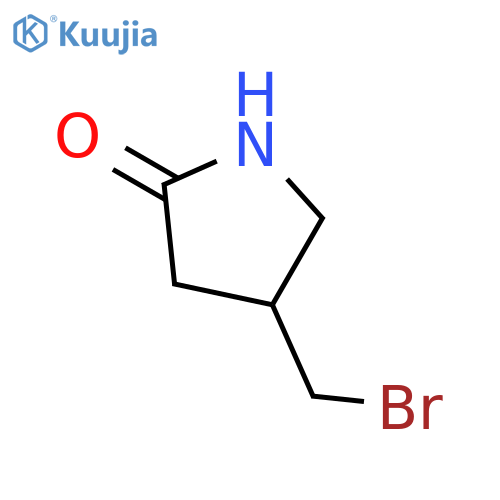Cas no 945671-51-2 (4-(bromomethyl)pyrrolidin-2-one)

945671-51-2 structure
商品名:4-(bromomethyl)pyrrolidin-2-one
CAS番号:945671-51-2
MF:C5H8BrNO
メガワット:178.02712059021
MDL:MFCD20627666
CID:1122642
PubChem ID:17948968
4-(bromomethyl)pyrrolidin-2-one 化学的及び物理的性質
名前と識別子
-
- 4-(bromomethyl)-2-Pyrrolidinone
- 4-(Bromomethyl)pyrrolidin-2-one
- 4-(bromomethyl)pyrrolidin-2-one
-
- MDL: MFCD20627666
- インチ: InChI=1S/C5H8BrNO/c6-2-4-1-5(8)7-3-4/h4H,1-3H2,(H,7,8)
- InChIKey: UQOBYBZHCXBRGL-UHFFFAOYSA-N
- ほほえんだ: BrCC1CNC(C1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 1
4-(bromomethyl)pyrrolidin-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB503825-1 g |
4-(Bromomethyl)-2-pyrrolidinone, 95%; . |
945671-51-2 | 95% | 1g |
€565.00 | 2023-04-18 | |
| TRC | B689035-1000mg |
4-Bromomethylpyrrolidin-2-one |
945671-51-2 | 1g |
$ 649.00 | 2023-04-18 | ||
| Enamine | EN300-246747-1.0g |
4-(bromomethyl)pyrrolidin-2-one |
945671-51-2 | 95% | 1.0g |
$438.0 | 2024-06-19 | |
| Enamine | EN300-246747-2.5g |
4-(bromomethyl)pyrrolidin-2-one |
945671-51-2 | 95% | 2.5g |
$785.0 | 2024-06-19 | |
| Enamine | EN300-246747-0.05g |
4-(bromomethyl)pyrrolidin-2-one |
945671-51-2 | 95% | 0.05g |
$102.0 | 2024-06-19 | |
| Enamine | EN300-246747-0.5g |
4-(bromomethyl)pyrrolidin-2-one |
945671-51-2 | 95% | 0.5g |
$341.0 | 2024-06-19 | |
| Enamine | EN300-246747-5.0g |
4-(bromomethyl)pyrrolidin-2-one |
945671-51-2 | 95% | 5.0g |
$1365.0 | 2024-06-19 | |
| abcr | AB503825-250 mg |
4-(Bromomethyl)-2-pyrrolidinone, 95%; . |
945671-51-2 | 95% | 250MG |
€341.40 | 2023-04-18 | |
| Enamine | EN300-246747-10.0g |
4-(bromomethyl)pyrrolidin-2-one |
945671-51-2 | 95% | 10.0g |
$2524.0 | 2024-06-19 | |
| Enamine | EN300-246747-0.1g |
4-(bromomethyl)pyrrolidin-2-one |
945671-51-2 | 95% | 0.1g |
$152.0 | 2024-06-19 |
4-(bromomethyl)pyrrolidin-2-one 関連文献
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887
945671-51-2 (4-(bromomethyl)pyrrolidin-2-one) 関連製品
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:945671-51-2)4-(bromomethyl)pyrrolidin-2-one

清らかである:99%
はかる:10g
価格 ($):2911.0